1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20036144
InChI: InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3
SMILES:
Molecular Formula: C29H28N4O4
Molecular Weight: 496.6 g/mol

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20036144

Molecular Formula: C29H28N4O4

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C29H28N4O4
Molecular Weight 496.6 g/mol
IUPAC Name 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3
Standard InChI Key CESYJMMBEMZTPZ-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₉H₂₈N₄O₄, with a molecular weight of 496.6 g/mol . Its IUPAC name, 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione, reflects its hybrid architecture: a quinazoline-2,4-dione core substituted with a pentyl chain at position 3 and a 1,2,4-oxadiazole-linked benzyloxy phenyl group at position 1 .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₂₉H₂₈N₄O₄
Molecular Weight496.6 g/mol
XLogP3-AA (Lipophilicity)5.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Stereochemical and Spectroscopic Data

The SMILES notation (CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5) and InChIKey (CESYJMMBEMZTPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . While crystallographic data are unavailable, computational models suggest a planar quinazoline-dione core with the oxadiazole and benzyloxy groups adopting orthogonal conformations, potentially influencing intermolecular interactions.

Synthetic Pathways and Analogues

Synthesis of Quinazoline-2,4-dione Derivatives

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid via cyclization and functionalization. For example, N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) yields intermediates amenable to hydrazinolysis or nucleophilic substitution . In the case of this compound, the 1,2,4-oxadiazole moiety likely originated from cyclization of a hydrazide precursor with a nitrile or carbonyl compound .

Proposed Synthesis Route:

  • Quinazoline-2,4-dione Core Formation: Anthranilic acid → Cyclization → Quinazoline-2,4-dione.

  • N-Alkylation: Introduction of the pentyl chain at position 3 using pentyl bromide under basic conditions.

  • Oxadiazole Ring Construction: Reaction of a hydrazide intermediate with 4-(benzyloxy)benzonitrile, followed by cyclodehydration to form the 1,2,4-oxadiazole ring .

Structural Analogues and SAR Insights

Comparisons with antimicrobial quinazoline derivatives (e.g., compounds 13 and 15 in ) reveal that:

  • The pentyl chain enhances lipophilicity, potentially improving membrane permeability.

  • The 1,2,4-oxadiazole group contributes to hydrogen bonding with biological targets, as seen in fluoroquinolone-like gyrase inhibitors .

  • The benzyloxy phenyl substituent may modulate solubility and target affinity, though empirical data are lacking.

Computational and Physicochemical Profiles

Drug-Likeness and ADME Properties

  • Lipophilicity (XLogP3-AA): 5.2 indicates high membrane permeability but potential solubility challenges .

  • Polar Surface Area (TPSA): 83 Ų suggests moderate blood-brain barrier penetration.

  • Rule of Five Violations: None (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) .

Table 2: Predicted ADME Parameters

ParameterValueMethod
Caco-2 Permeability28.7 nm/sSwissADME
Plasma Protein Binding89%admetSAR
CYP2D6 InhibitionNon-inhibitorPreADMET

Toxicity Predictions

  • hERG Inhibition Risk: Low (pIC₅₀: 4.1).

  • Hepatotoxicity: Moderate risk due to phenolic metabolites.

Future Directions and Challenges

  • Synthetic Optimization: Improve yield via microwave-assisted cyclization or flow chemistry.

  • Target Validation: Screen against bacterial gyrase and topoisomerase IV isoforms.

  • In Vivo Studies: Assess pharmacokinetics in murine models, leveraging the pentyl chain’s half-life extension potential .

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